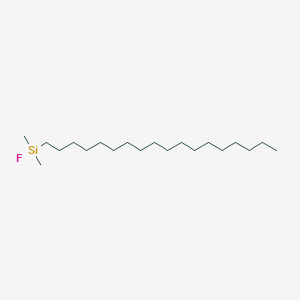
Silane, fluorodimethyloctadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, fluorodimethyloctadecyl- is an organosilicon compound that belongs to the class of silanes. Silanes are silicon-based compounds that have a wide range of applications in various fields, including chemistry, biology, medicine, and industry. Silane, fluorodimethyloctadecyl- is particularly known for its ability to modify surfaces and enhance the properties of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, fluorodimethyloctadecyl- can be synthesized through several methods. One common method involves the reaction of octadecyltrichlorosilane with fluorodimethylsilane in the presence of a catalyst. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of silane, fluorodimethyloctadecyl- often involves the use of fluidized bed reactors. These reactors allow for continuous production and efficient heat transfer, which is essential for maintaining the reaction conditions. The use of fluidized bed technology also helps in achieving high purity levels of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, fluorodimethyloctadecyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of silane, fluorodimethyloctadecyl- include:
Hydrogen peroxide: for oxidation reactions.
Sodium borohydride: for reduction reactions.
Alkyl halides: for substitution reactions.
Major Products Formed
The major products formed from the reactions of silane, fluorodimethyloctadecyl- include silanols, siloxanes, and various substituted silanes. These products have diverse applications in different fields .
Scientific Research Applications
Silane, fluorodimethyloctadecyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of silane, fluorodimethyloctadecyl- involves the formation of strong covalent bonds with surface hydroxyl groups. This leads to the formation of a stable coating that enhances the properties of the material. The compound can also undergo polymerization to form siloxane linkages, which contribute to its stability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silane, fluorodimethyloctadecyl- include:
- Octadecyltrichlorosilane
- Fluorodimethylsilane
- Trimethylsilylchloride
Uniqueness
Silane, fluorodimethyloctadecyl- is unique due to its ability to form strong covalent bonds with surfaces and its high stability. This makes it particularly useful in applications where long-lasting and durable coatings are required .
Properties
CAS No. |
80054-55-3 |
|---|---|
Molecular Formula |
C20H43FSi |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
fluoro-dimethyl-octadecylsilane |
InChI |
InChI=1S/C20H43FSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(2,3)21/h4-20H2,1-3H3 |
InChI Key |
NKPBVPYFLVCLFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















